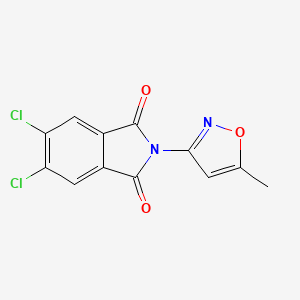

5,6-Dichloro-2-(5-methyl-1,2-oxazol-3-yl)isoindole-1,3-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5,6-Dichloro-2-(5-methyl-1,2-oxazol-3-yl)isoindole-1,3-dione is a complex organic compound that features a unique combination of chlorine, oxazole, and isoindole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dichloro-2-(5-methyl-1,2-oxazol-3-yl)isoindole-1,3-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of strong acids or bases as catalysts and may involve intermediate steps such as halogenation and nitration.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and pH. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5,6-Dichloro-2-(5-methyl-1,2-oxazol-3-yl)isoindole-1,3-dione can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form higher oxidation state derivatives.

Reduction: It can be reduced to form less oxidized products.

Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

5,6-Dichloro-2-(5-methyl-1,2-oxazol-3-yl)isoindole-1,3-dione has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

Industry: It is used in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5,6-Dichloro-2-(5-methyl-1,2-oxazol-3-yl)isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

5,6-Dichloro-2-(5-methyl-1,2-oxazol-3-yl)isoindole-1,3-dione: shares structural similarities with other isoindole derivatives and oxazole-containing compounds.

Isoindole-1,3-dione derivatives: These compounds have similar core structures but may differ in their substituents, leading to variations in their chemical and biological properties.

Oxazole derivatives: Compounds containing the oxazole ring exhibit diverse chemical reactivity and biological activity.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Biological Activity

5,6-Dichloro-2-(5-methyl-1,2-oxazol-3-yl)isoindole-1,3-dione is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into its biological activity, supported by recent studies and findings.

Chemical Structure and Properties

The compound features a complex structure characterized by an isoindole core with dichlorinated and oxazole substituents. The structural formula can be represented as follows:

This unique configuration is essential for its interaction with biological targets.

Anticancer Activity

Recent research has highlighted the anticancer properties of isoindole derivatives. A study evaluated the cytotoxic effects of various isoindole derivatives, including those similar to this compound, against several cancer cell lines. The findings indicated significant inhibitory effects on cell viability:

| Cell Line | IC50 (μM) |

|---|---|

| A549 | 114.25 |

| HeLa | 148.59 |

These results suggest that compounds with similar structures may exhibit promising anticancer activity through mechanisms that involve apoptosis induction and cell cycle arrest .

The mechanism by which this compound exerts its biological effects is believed to involve:

- Tyrosine Kinase Inhibition : Isoindole derivatives have been identified as potential inhibitors of tyrosine kinases, which are critical in cancer signaling pathways.

- Induction of Apoptosis : The compound may promote programmed cell death in cancer cells through mitochondrial pathways.

- Cell Cycle Arrest : Evidence suggests that these compounds can interfere with the normal progression of the cell cycle in cancerous cells.

Case Studies

Several case studies have been conducted to further elucidate the biological activity of isoindole derivatives:

- In Vivo Studies : A xenograft model using nude mice demonstrated that treatment with isoindole derivatives led to reduced tumor sizes compared to control groups. The treatment groups showed significant differences in tumor growth rates over a 60-day period .

- Histopathological Analysis : Following treatment, histopathological examinations revealed decreased malignancy features in treated tumors compared to controls, indicating effective therapeutic potential.

Toxicological Profile

While exploring the therapeutic benefits, it is crucial to assess the compound's toxicity. Preliminary toxicological studies indicate that:

- The compound exhibits a manageable safety profile at therapeutic doses.

- Further studies are necessary to evaluate long-term effects and potential side effects in vivo.

Properties

Molecular Formula |

C12H6Cl2N2O3 |

|---|---|

Molecular Weight |

297.09 g/mol |

IUPAC Name |

5,6-dichloro-2-(5-methyl-1,2-oxazol-3-yl)isoindole-1,3-dione |

InChI |

InChI=1S/C12H6Cl2N2O3/c1-5-2-10(15-19-5)16-11(17)6-3-8(13)9(14)4-7(6)12(16)18/h2-4H,1H3 |

InChI Key |

UMVINYWSGKJPKL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NO1)N2C(=O)C3=CC(=C(C=C3C2=O)Cl)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.